[(2,4-Difluorophenyl)methyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-difluorophenyl)methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWDZVXJSJPZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for 2,4 Difluorophenyl Methyl Urea
Methodologies for Urea (B33335) Bond Formation in Arylmethylurea Scaffolds
The formation of the urea linkage is the cornerstone of synthesizing arylmethylureas. Several classical and modern methods are employed, each with distinct advantages and limitations regarding safety, efficiency, and environmental impact.
The reaction between an isocyanate and an amine is a straightforward and widely utilized method for preparing urea derivatives. commonorganicchemistry.comnih.gov This approach typically involves the reaction of 2,4-difluorobenzyl isocyanate with ammonia (B1221849) or an appropriate amine. The high reactivity of the isocyanate group (R-N=C=O) towards nucleophilic attack by the amine's nitrogen atom facilitates a rapid and often quantitative conversion to the corresponding urea. aidic.itwikipedia.org
The general reaction proceeds without the need for a catalyst and can be conducted in various aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com The isocyanate precursor itself is commonly synthesized by treating the corresponding primary amine, in this case, 2,4-difluorobenzylamine, with phosgene (B1210022) or a phosgene equivalent. wikipedia.org This two-step sequence—phosgenation of the amine to an isocyanate, followed by reaction with another amine—is a traditional and effective route for producing unsymmetrical ureas. nih.govnih.gov
The direct use of phosgene (COCl₂) to couple two amine components is a long-established method for urea synthesis. nih.govwikipedia.org The reaction of an amine with phosgene can generate an isocyanate intermediate, which then reacts with a second amine to yield the urea. nih.gov However, the extreme toxicity and gaseous nature of phosgene have led to the development and widespread adoption of safer, easier-to-handle phosgene equivalents. rsc.orgresearchgate.net
Notable substitutes include:
Triphosgene (B27547) (bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes to generate phosgene in situ. It is a much safer alternative for laboratory-scale synthesis. commonorganicchemistry.comrsc.org
Diphosgene (trichloromethyl chloroformate): A liquid that is less volatile and hazardous than phosgene. rsc.org
N,N'-Carbonyldiimidazole (CDI) : A solid reagent that activates amines to form an imidazolide (B1226674) intermediate, which then reacts with a second amine to form the urea. CDI is a safer alternative as it avoids the generation of highly toxic byproducts. commonorganicchemistry.comnih.gov
These reagents provide the carbonyl moiety necessary for the urea linkage while mitigating the significant hazards associated with phosgene gas. nih.govresearchgate.net
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. researchgate.net For urea synthesis, this has translated into methods that reduce or eliminate the use of hazardous reagents and toxic solvents. rsc.org
Key green strategies include:
Use of Bio-alternative Solvents : A highly efficient protocol for synthesizing ureas from isocyanates and amines has been developed using Cyrene, a biodegradable solvent derived from cellulose. This method eliminates the need for toxic solvents like dimethylformamide (DMF) and simplifies the work-up procedure. rsc.org
Catalyst-Free Reactions with CO₂ : Urea derivatives can be synthesized by reacting primary aliphatic amines directly with carbon dioxide (CO₂) under catalyst-free and solvent-free conditions. rsc.org This approach utilizes CO₂ as an abundant, inexpensive, and non-toxic C1 source. researchgate.net
Isocyanate-Free Routes : To circumvent the use of toxic isocyanates, alternative methods are being explored. One such approach involves the self-coupling of formamides using a ruthenium pincer catalyst, which produces ureas while eliminating CO and H₂ gases. rsc.org Another isocyanate-free method involves the reaction of urea itself with amines at elevated temperatures, releasing ammonia as a byproduct, which can be particularly useful for creating polyureas. rsc.orgresearchgate.net
These methods represent a shift towards more sustainable synthetic practices by minimizing waste and avoiding toxic intermediates. ureaknowhow.com
Table 1: Comparison of Urea Synthesis Methodologies
| Methodology | Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Isocyanate-Based Coupling | Amine, Isocyanate | High yield, simple procedure, no base required. | Isocyanates are toxic and often derived from phosgene. | commonorganicchemistry.com, nih.gov, wikipedia.org |
| Phosgene/Equivalents | Amines, Phosgene, Triphosgene, CDI | Versatile for symmetrical and unsymmetrical ureas. | Phosgene is extremely toxic; equivalents can still be hazardous. | wikipedia.org, rsc.org, commonorganicchemistry.com, nih.gov |
| Green Chemistry Routes | Amines, CO₂, Formamides, Bio-solvents | Reduced toxicity, renewable feedstocks (CO₂), minimized waste. | May require specific catalysts or higher temperatures/pressures. | rsc.org, rsc.org, rsc.org |
Precursor Synthesis and Functionalization for 2,4-Difluorophenyl Moiety Integration
The critical precursor for introducing the 2,4-difluorophenyl moiety is 2,4-difluorobenzylamine . sigmaaldrich.com This intermediate is valuable in the pharmaceutical industry, notably as a key component in the synthesis of the anti-AIDS drug Dolutegravir. google.comgoogle.com Several synthetic routes to this precursor have been developed.
One patented method involves a three-step process starting from m-difluorobenzene: google.com
Halogenation : m-Difluorobenzene reacts with paraformaldehyde and a halogenating agent to produce a 2,4-difluorobenzyl halide.
Quaternary Ammonium (B1175870) Salt Formation : The resulting benzyl (B1604629) halide is treated with methenamine (B1676377) to form a quaternary ammonium salt.
Hydrolysis : The salt is hydrolyzed with concentrated hydrochloric acid to yield 2,4-difluorobenzylamine.
Another industrial approach involves the formylation of m-difluorobenzene, followed by reductive amination: google.com
Formylation : m-Difluorobenzene is reacted with carbon monoxide (CO) under pressure in the presence of a catalyst to produce 2,4-difluorobenzaldehyde.
Reductive Amination : The aldehyde is then reacted with ammonia in the presence of a reducing agent (e.g., H₂ over a Raney nickel or Pd/C catalyst) to form 2,4-difluorobenzylamine.
Table 2: Synthetic Routes for the Precursor 2,4-Difluorobenzylamine
| Starting Material | Key Steps | Reagents | Final Product | Citations |
|---|
Stereoselective Synthesis and Enantiomeric Resolution
While [(2,4-Difluorophenyl)methyl]urea itself is achiral, derivatization can introduce stereocenters, necessitating stereoselective synthetic methods to produce a single enantiomer. Asymmetric synthesis is crucial when developing chiral molecules for biological applications, as different enantiomers can have vastly different activities.
General strategies for stereoselective synthesis that can be applied to urea derivatives include: ethz.ch
Chiral Auxiliaries : An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward.
Chiral Catalysts : A small amount of a chiral catalyst is used to control the formation of a new stereocenter. This is a highly efficient approach. Recent research has focused on the development of chiral urea and thiourea (B124793) organocatalysts for various asymmetric transformations, including Michael additions and Mannich reactions. researchgate.net Chiral ureates have also been developed as strong Brønsted base catalysts for enantioselective reactions. acs.org
Enantiomeric Resolution : A racemic mixture is separated into its constituent enantiomers, often through chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent.
A specific method for the stereoselective synthesis of α-glycosyl ureas has been developed via a nickel-catalyzed rearrangement of glycosyl trichloroacetimidates, demonstrating that complex ureas can be synthesized with high stereocontrol. nih.gov These principles could be adapted for the synthesis of chiral derivatives of this compound.
Large-Scale Synthesis and Process Optimization for Academic Research
Transitioning a synthesis from a laboratory bench to a larger, pilot-plant scale for extensive academic or industrial research requires careful process optimization. researchgate.net Key considerations include cost, safety, efficiency, and environmental impact.
For a compound like this compound, optimization would focus on several areas:
Precursor Availability : The scale-up of the synthesis of the key intermediate, 2,4-difluorobenzylamine, is a primary concern. Efficient, cost-effective, and green routes, such as the reductive amination of 2,4-difluorobenzaldehyde, are preferred for industrial production. google.comresearchgate.net
Reagent Selection : On a large scale, the use of highly toxic materials like phosgene gas is logistically challenging and hazardous. Therefore, switching to safer, solid, or liquid equivalents like triphosgene or CDI is a critical optimization step. commonorganicchemistry.com
Green Chemistry Principles : Implementing green chemistry is vital for sustainable large-scale production. This includes using catalyst-free or isocyanate-free routes to reduce toxic waste and improve safety. rsc.orgrsc.org Employing solvents that are less toxic and easily recyclable, or moving to solvent-free conditions, can significantly improve the process's environmental footprint and reduce costs. rsc.orgureaknowhow.com
Process Efficiency : Optimizing reaction conditions (temperature, pressure, reaction time) and simplifying purification steps are essential for making the synthesis economically viable and scalable.
By focusing on these aspects, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible for larger-scale research needs.
Preclinical Biological Activity Assessment of 2,4 Difluorophenyl Methyl Urea
In Vitro Cellular and Biochemical Investigations
In vitro studies are crucial for understanding the biological activity of a compound at the cellular and molecular level. For [(2,4-Difluorophenyl)methyl]urea derivatives, these investigations have revealed a broad range of biological effects.
Enzyme Inhibition and Activation Studies
Derivatives of urea (B33335) are known to interact with various enzymes, and research has focused on their potential to inhibit enzymes implicated in disease. For instance, certain diarylurea derivatives have been shown to inhibit enoyl-acyl-carrier protein reductase (ENR), an enzyme essential for lipid biosynthesis in bacteria. nih.gov Triclocarban, a related diarylurea, is thought to act as an inhibitor of this enzyme. nih.gov Phenyl thiazolyl urea derivatives have demonstrated inhibitory activity against MurA and MurB, enzymes involved in bacterial cell wall synthesis. nih.gov
Urease is another enzyme that has been a target for urea-based inhibitors, with studies exploring their potential as anti-ulcer drugs. nih.gov The inhibitory mechanism often involves the interaction of electronegative atoms like oxygen, nitrogen, and sulfur in the inhibitor with the nickel ions in the active site of the urease enzyme. nih.gov
Receptor Binding and Functional Assays
The interaction of urea derivatives with cellular receptors is a key area of investigation. Some diaryl urea derivatives have been designed and evaluated for their ability to bind to the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Molecular docking studies have been employed to understand the binding interactions between these compounds and the kinase domain of VEGFR-2. nih.gov
Furthermore, certain phenylurea compounds have been investigated as ligands for the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. nih.gov These studies have identified potent TRPV1 antagonists among this class of compounds. nih.gov
Cell Proliferation and Viability Assays in Disease Models
The antiproliferative activity of this compound derivatives has been extensively studied against various cancer cell lines. In one study, novel aryl-urea derivatives were tested against a panel of eight human cancer cell lines, including A549 (lung), HCT116 (colon), PC3 (prostate), and HePG2 (liver). nih.gov Several of these compounds exhibited potent anticancer activity, with some showing lower IC50 values than the standard drug Doxorubicin against certain cell lines. nih.gov
Another study focused on diaryl-urea compounds and their in vitro antiproliferative potency against human non-small cell lung cancer (A549) and human breast cancer (HT-29) cell lines, using the MTT assay to measure cell viability. nih.gov Similarly, a series of pyridine-ureas were evaluated for their growth inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com
Table 1: In Vitro Antiproliferative Activity of Selected Urea Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings (e.g., IC50 values) | Reference |
|---|---|---|---|
| Aryl-urea derivatives | PACA2, HCT116, HePG2, HOS | Compounds 7 and 8 showed IC50 values of 44.4 and 22.4 μM against PACA2. Compound 9 showed IC50 values of 17.8, 12.4, and 17.6 μM against HCT116, HePG2, and HOS, respectively. | nih.gov |
| Diaryl-urea derivatives | HT-29, A549 | Some compounds exhibited stronger antiproliferative activity compared to derivatives lacking a 4-Cl group. | nih.gov |
Antimicrobial Efficacy Profiling (e.g., Antifungal, Antibacterial)
The antimicrobial properties of urea derivatives have been a significant area of research. Novel aryl-urea derivatives have demonstrated antibacterial activity against Bacillus mycoides and Escherichia coli, and antifungal activity against Candida albicans. nih.gov One compound, in particular, was found to be the most active with a minimum inhibitory concentration (MIC) of 4.88 µg/mL. nih.gov
Diarylureas have also been investigated for their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Some of these compounds have shown potent bactericidal activity. nih.gov Furthermore, urea derivatives containing 1,2,4-triazole (B32235) moieties have exhibited antifungal activity against plant pathogens like Phomopsis species. nih.gov The antibacterial effects of a urea derivative known as BPU have been shown to be enhanced in the presence of fluoride, particularly against oral Staphylococcus aureus. mdpi.com
Table 2: Antimicrobial Activity of Selected Urea Derivatives
| Compound/Derivative Class | Microorganism(s) | Key Findings (e.g., MIC values) | Reference |
|---|---|---|---|
| Aryl-urea derivatives | B. mycoides, E. coli, C. albicans | Compound 8 had a MIC of 4.88 µg/mL. | nih.gov |
| Diarylureas | MRSA, VRE, PRSP | MIC values ranged from 0.5 to 8.0 µg/mL. | nih.gov |
| Urea derivatives with 1,2,4-triazole | Phomopsis species | Compound 24 inhibited growth by 80-100% at 30 µM. | nih.gov |
Antiparasitic Activity Evaluation (e.g., Antitrypanosomal)
While direct studies on the antitrypanosomal activity of this compound were not prominently found, the broader class of urea derivatives has been explored for various antiparasitic activities. Antiparasitic drugs, in general, employ diverse mechanisms of action, including the inhibition of nucleic acid synthesis and microtubule formation. nih.gov For instance, some drugs interfere with heme detoxification in malaria parasites. nih.gov Given the structural diversity and biological activity of urea compounds, their potential as scaffolds for the development of new antiparasitic agents remains an area of interest.
In Vivo Preclinical Model Applications (Non-Human)
Information regarding the in vivo preclinical applications of this compound in non-human models was not available in the provided search results.
Efficacy Studies in Pharmacological Disease Models
Efficacy studies are designed to test whether a compound can produce a desired therapeutic effect in a biological system that mimics a human disease. While specific efficacy data for this compound are not extensively documented in publicly available literature, the activity of structurally related phenylurea compounds can provide insights into potential therapeutic applications.
For instance, research into urea derivatives has identified their potential as modulators of specific protein targets. A study on a series of N-phenylurea analogues led to the identification of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TRPV1 is a well-validated target for the development of new analgesic agents, as its activation is associated with pain and inflammation. The investigation of this related compound demonstrated significant antagonistic activity, comparable to that of prototype TRPV1 antagonists. nih.gov
This suggests that a potential avenue for evaluating the efficacy of this compound would be in pharmacological models of pain and neuro-inflammation, using assays to measure its potential antagonistic effects on targets like the TRPV1 channel. Such studies would typically involve measuring the compound's ability to inhibit ion channel activation in response to specific stimuli in cell-based assays.
Phenotypic Screening in Model Organisms (e.g., Larvicidal Activity)
Phenotypic screening involves testing a compound across a range of whole organisms or complex cellular models to identify any observable effects, or phenotypes, without a preconceived notion of the molecular target. nih.govnih.gov This approach is valuable for discovering compounds with novel mechanisms of action. One common application of phenotypic screening is in the search for new insecticides, including agents with larvicidal activity to control disease vectors like mosquitoes. nih.gov
Advances in automated, high-throughput phenotypic screening (HTS) using high-content imaging allow for the rapid assessment of chemical libraries on model organisms such as the larvae of Aedes aegypti, the yellow fever mosquito. nih.gov Such screens can identify compounds that cause mortality, disrupt development, or induce specific morphological changes. nih.gov
While specific screening results for this compound are not published, a hypothetical screening cascade could be employed to assess its potential as a larvicide. First, the compound would be tested in a primary high-throughput screen against first-instar larvae. Compounds showing significant activity would then be subjected to secondary assays to confirm their effects on mosquito survival and development and to determine their potency (e.g., LC₅₀ values).
Table 1: Illustrative Data from a Hypothetical Phenotypic Screen for Larvicidal Activity
This interactive table presents hypothetical results from a screening of this compound and other urea derivatives against Aedes aegypti larvae.
| Compound ID | Structure | Primary Screen Mortality (%) at 10 µM | Confirmed LC₅₀ (µM) | Observed Phenotype |
| This compound | C₈H₈F₂N₂O | 85% | 2.5 | Mortality, developmental arrest |
| Compound A | Phenylurea | 15% | > 50 | No significant effect |
| Compound B | Dichlorophenyl urea | 92% | 1.8 | Mortality, cuticle disruption |
| Control (Permethrin) | - | 98% | 0.9 | Mortality, neurotoxicity |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Orthogonal Screening and Target Deconvolution
Following the identification of a bioactive compound through phenotypic screening, the next crucial step is to determine its molecular target and mechanism of action. This process, known as target deconvolution, is essential for optimizing the compound and understanding its biological effects. nih.govnih.gov
Orthogonal screening involves re-testing the "hit" compound in a variety of different biological assays to rule out non-specific activity and to gather more information about its mode of action. If this compound were identified as a potent larvicide, orthogonal screens could include testing its activity against cell lines from different species (insect vs. mammalian) to assess its selectivity.
Several chemical proteomics strategies are available for target deconvolution. nih.gov These methods are designed to identify the direct protein-binding partners of a small molecule.
Affinity-Based Methods: This approach involves chemically modifying the compound to create a "bait" that can be used to "fish" for its binding partners from a cell lysate. For example, the compound could be attached to beads to perform affinity purification, followed by mass spectrometry to identify the captured proteins. nih.gov
Cellular Thermal Shift Assay (CETSA): This technique relies on the principle that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand. By heating cells or cell lysates treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, it is possible to identify which proteins were stabilized by the compound, thus revealing them as potential targets. nih.gov
Photoaffinity Labeling (PAL): In this method, the compound is modified with a photoreactive group. When exposed to UV light, the compound permanently cross-links to its target protein, allowing for subsequent isolation and identification. nih.gov
The successful application of these techniques would elucidate the specific molecular target(s) of this compound, providing a rational basis for its further development as a potential larvicidal agent or other therapeutic.
Elucidation of Mechanism of Action for 2,4 Difluorophenyl Methyl Urea
Molecular Target Identification and Validation
The molecular targets for urea (B33335) derivatives are diverse and span a range of protein classes, including kinases, enzymes, and receptors involved in critical cellular signaling pathways. mdpi.com The identification of these targets often involves techniques like high-throughput screening, followed by more detailed structure-activity relationship (SAR) studies.
For instance, in the context of anti-malarial drug discovery, 2,4-diamino-pyrimidines with urea substitutions were identified as potent inhibitors. nih.gov Further investigation through molecular modeling predicted that the urea group forms key hydrogen bond interactions within the ATP binding site of enzymes like Plasmodium berghei calcium-dependent protein kinase 1 (CDPK1). nih.gov Specifically, the urea moiety can form hydrogen bonds with acidic residues such as glutamate. nih.gov
The validation of these molecular targets relies on a combination of in vitro enzymatic assays, cell-based assays, and sometimes X-ray crystallography to visualize the binding interactions at an atomic level. mdpi.com The affinity of these compounds for their targets is quantified by metrics such as IC50, Ki, or Kd values. mdpi.com
Cellular Pathway Modulation Analysis
The interaction of urea-containing compounds with their molecular targets initiates a cascade of events that modulate cellular pathways. The nature of this modulation depends on the specific target and the cellular context.
For example, urea derivatives that inhibit protein kinases can disrupt signaling pathways crucial for cell proliferation, survival, and differentiation. mdpi.com Many of these targeted proteins, such as mitogen-activated protein kinases (MAPKs) and cyclin-dependent kinases (CDKs), are central regulators of cell cycle progression and are often dysregulated in cancer. mdpi.com
The analysis of cellular pathway modulation involves a variety of techniques, including:
Western Blotting: To measure changes in the phosphorylation status or expression levels of key proteins within a signaling cascade.
Gene Expression Profiling: To identify changes in the transcription of genes that are downstream of the targeted pathway.
Cell-Based Assays: To assess the functional consequences of pathway modulation, such as effects on cell viability, apoptosis, or cell cycle arrest.
A notable example is the disruption of cytokine-mediated STAT1 signaling in β-cells by N-Methyl-N-1-naphthyl urea. nih.gov
Downstream Biological Effect Investigations
The modulation of cellular pathways by [(2,4-Difluorophenyl)methyl]urea and related compounds leads to a range of downstream biological effects. These effects are the ultimate manifestation of the compound's mechanism of action at the organismal or cellular level.
In the case of anti-malarial urea derivatives, the downstream biological effect is the inhibition of parasite growth. nih.gov For compounds designed as anticancer agents, the desired biological effects include the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. nih.gov
Investigations into these downstream effects often involve:
In vitro cytotoxicity assays: To determine the concentration at which the compound is toxic to cancer cells or pathogens. nih.gov
In vivo animal models: To evaluate the efficacy of the compound in a living organism, for example, by measuring tumor regression in mouse models of cancer.
The table below summarizes the observed biological effects of certain urea-substituted compounds.
Interaction with Key Regulatory Proteins and Enzymes
The ability of the urea functionality to act as both a hydrogen bond donor and acceptor is fundamental to its interaction with key regulatory proteins and enzymes. nih.govmdpi.com The two nitrogen atoms of the urea moiety can donate hydrogen bonds, while the carbonyl oxygen can accept a hydrogen bond. mdpi.com This allows for multiple points of contact within a protein's binding pocket, contributing to high-affinity interactions.
The specific interactions of urea derivatives with their target proteins have been elucidated through X-ray crystallography and molecular modeling. These studies have revealed several common binding patterns:
Hydrogen Bonding: The urea moiety frequently forms hydrogen bonds with the backbone or side-chain residues of the protein. mdpi.com For instance, in protein kinases, the urea can interact with the "hinge region" that connects the N- and C-lobes of the kinase domain.
CH–π Interactions: The aromatic rings often present in urea derivatives can engage in CH–π interactions with aliphatic residues in the binding pocket, further stabilizing the complex. mdpi.com
Stacking and NH-π Interactions: Urea can also participate in stacking and NH-π interactions with aromatic amino acid residues like tryptophan. nih.gov
The table below details the types of interactions observed for urea derivatives with their protein targets.
Structure Activity Relationship Sar Studies of 2,4 Difluorophenyl Methyl Urea Analogues
Systematic Substituent Variation on the Difluorophenyl Ring
The 2,4-difluorophenyl moiety is a common feature in many biologically active compounds, and its substitution pattern plays a pivotal role in modulating their pharmacological properties. SAR studies on analogues of [(2,4-Difluorophenyl)methyl]urea have revealed that both the position and the electronic nature of substituents on the phenyl ring significantly impact activity.
In a series of phenyl urea (B33335) derivatives designed as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), the placement of substituents on the phenyl ring was found to be critical. A strong preference for para-substitution was observed. While para-substituents such as fluorine, chlorine, and bromine resulted in compounds with similar inhibitory activity, the introduction of substituents at the ortho or meta positions led to a loss of activity. Furthermore, o,p-disubstituted phenyl urea derivatives, including those with o,p-difluoro (i16) or o,p-dichloro (i17) patterns, were also found to be inactive. iaea.org This highlights the specific spatial requirements of the binding pocket.
Small alkyl groups at the para-position were tolerated, leading to active compounds, whereas a bulkier isopropyl group at the same position resulted in a loss of activity, suggesting steric constraints within the target's binding site. iaea.org These findings underscore the delicate balance of steric and electronic factors required for optimal biological activity.
Table 1: Effect of Substituent Variation on the Phenyl Ring of Phenyl Urea Analogues on IDO1 Inhibitory Activity
| Compound | Substitution Pattern | IC50 (µM) |
| i3 | 4-Cl | 5.687 |
| i18 | 4-F | 5.475 |
| i19 | 4-Br | 4.077 |
| i2 | 4-CH3 | 8.613 |
| i20 | 4-C2H5 | 9.975 |
| i21 | 4-CH(CH3)2 | Inactive |
| i16 | 2,4-di-F | Inactive |
| i17 | 2,4-di-Cl | Inactive |
Data sourced from a study on phenyl urea derivatives as IDO1 inhibitors. iaea.org
Modifications of the Methyl Linker and Urea Moiety
Studies on various classes of bioactive molecules have demonstrated the importance of the linker. For instance, in the context of bisbenzimidazole derivatives, the length and composition of the linker were shown to have a dramatic effect on target binding and cell uptake. nih.gov Similarly, in fusion proteins, the length of a flexible peptide linker can impact catalytic efficiency, with a gradual decrease in activity observed as the linker length increases. rsc.org These principles are broadly applicable in drug design and suggest that the single methylene (B1212753) unit in this compound is likely a critical determinant of its activity, providing an optimal distance and orientation between the difluorophenyl ring and the urea group.
The urea moiety itself is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets. nih.govnih.gov Its N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. Modifications to the urea group, such as N-alkylation or replacement with a thiourea (B124793) or carbamate (B1207046), can have a significant impact on activity. In a series of anti-tuberculosis agents, an unmodified urea moiety was found to be optimal for activity. The introduction of a thiourea resulted in a significant decrease in potency, and replacement with a carbamate led to an even larger drop in activity. nih.gov N-methylation of the urea also diminished its anti-tubercular efficacy. nih.gov
Table 2: Impact of Urea Moiety Modification on Anti-Tuberculosis Activity
| Compound | Modification | MIC (µM) |
| 1 | Unmodified Urea | 0.2 |
| 31 | Thiourea | 16 |
| 32 | Carbamate | >128 |
| 33 | Mono-N-methylated Urea | >128 |
| 34 | Di-N-methylated Urea | >128 |
Data from a study on urea derivatives as anti-tuberculosis agents. nih.gov
These findings suggest that the specific hydrogen bonding pattern afforded by the unsubstituted urea is crucial for the biological activity of these compounds. Bioisosteric replacement of the urea group is a common strategy in drug design to modulate properties like solubility and metabolic stability, but it often comes at the cost of reduced target affinity if the key hydrogen bond interactions are disrupted. nih.gov
Influence of Chiral Centers on Biological Activity
The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.
While there is a lack of specific studies on chiral analogues of this compound, the principles of stereoselectivity are well-established in medicinal chemistry. The synthesis of chiral N-benzylic heterocycles, a structural motif related to the core of this compound, has been achieved with high enantioselectivity using dual catalysis systems. nih.gov This demonstrates the feasibility of preparing enantiomerically pure analogues for biological evaluation.
In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Chiral urea derivatives have been successfully employed as catalysts in enantioselective reactions, highlighting the ability of the chiral urea scaffold to create a specific three-dimensional environment that favors the formation of one enantiomer over the other. nih.gov
The development of N-C axially chiral sulfonamides through enantioselective N-allylation further underscores the importance of stereochemistry in complex molecular architectures. mdpi.com Therefore, the introduction of a chiral center in the methyl linker or on the phenyl ring of this compound analogues would be a logical step in SAR exploration to potentially enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds and to guide the design of more effective analogues.
Numerous QSAR studies have been performed on urea derivatives, particularly diaryl ureas, which share structural similarities with this compound. These studies often employ 2D and 3D-QSAR approaches. 2D-QSAR models correlate biological activity with 2D descriptors such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules, including their steric and electrostatic fields. imist.ma
For instance, 3D-QSAR studies on N-benzyl deoxynojirimycin derivatives have successfully identified the structural requirements for inhibitory activity. imist.ma Similarly, QSAR models for Src kinase inhibitors have revealed that the size of substituents and steric hindrance are critical for activity. nih.gov In the context of anti-malarial phenylurea derivatives, QSAR analyses have pointed to lipophilicity as a key driver of activity. iaea.org
A typical QSAR workflow involves:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The insights gained from QSAR models can be visualized through contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. This information is invaluable for the rational design of new compounds with improved therapeutic potential.
Table 3: Common Descriptors Used in QSAR Studies of Urea Derivatives
| Descriptor Type | Examples | Relevance |
| Constitutional | Molecular weight, Number of atoms, Number of rings | Basic molecular properties |
| Topological | Connectivity indices, Shape indices | Molecular size and branching |
| Physicochemical | LogP, Molar refractivity, Polarizability | Lipophilicity and electronic properties |
| 3D-Descriptors | Steric fields (CoMFA), Electrostatic fields (CoMFA), Hydrophobic fields (CoMSIA) | 3D shape and electronic properties |
Computational Chemistry and Molecular Modeling of 2,4 Difluorophenyl Methyl Urea
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of molecules. For urea (B33335) and its derivatives, these methods have been employed to analyze their electronic structure, electrostatic potential, and conformational stability. nanobioletters.comresearchgate.net
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this include the arrangement of frontier molecular orbitals and the nonlinear optical (NLO) response.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net For similar compounds, a smaller energy gap suggests higher reactivity. researchgate.net In many organic molecules, understanding the HOMO and LUMO can help predict how the molecule will interact with other species. youtube.comwpmucdn.com
Nonlinear Optical (NLO) Properties: Materials with significant NLO properties are important for various technological applications. ru.nl Urea and its derivatives have been studied for their NLO characteristics. researchgate.netnih.gov The NLO response of a molecule is related to its hyperpolarizability. inoe.ro Theoretical calculations can predict these properties, providing a basis for designing new materials with enhanced NLO activity. researchgate.netinoe.ro The magnitude of these properties is influenced by factors like intramolecular hydrogen bonding and the presence of electron-donating and electron-accepting groups. inoe.ro
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.deresearchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential. researchgate.net For urea, the most reactive region is typically around the oxygen atom. researchgate.net MEP analysis is also useful for understanding hydrogen bonding interactions. researchgate.net
Conformational Analysis and Stability
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity. lumenlearning.com Conformational analysis involves studying the different spatial arrangements (rotamers) and their relative energies to determine the most stable conformations. lumenlearning.com For urea derivatives, several conformations are possible due to rotation around single bonds. researchgate.netresearchgate.net The stability of these conformations can be influenced by intramolecular hydrogen bonding. researchgate.netresearchgate.net Computational methods can be used to calculate the potential energy surfaces for bond rotations and identify the most stable conformers. researchgate.net The conformational stability of a protein, for example, refers to how much more stable the folded state is compared to its unfolded states. wustl.edu
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and molecular systems over time. nih.govnih.gov These simulations can provide insights into the conformational changes, stability, and interactions of a ligand within a biological environment, such as a protein binding site. nih.gov By simulating the movement of atoms, MD can help to understand how a molecule like [(2,4-Difluorophenyl)methyl]urea might interact with a target protein, revealing details about the stability of the protein-ligand complex. nih.govnih.gov
Ligand-Protein Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. nih.govnih.gov This technique is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. nih.gov Docking studies can identify the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.govresearchgate.net For derivatives of urea, docking studies have been employed to predict their binding modes with various protein targets. researchgate.net The results of these studies, often presented as a docking score, can help to rank potential inhibitors and guide the design of more potent compounds. nih.govresearchgate.net
In Silico ADME Prediction (Non-Clinical)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to avoid costly late-stage failures. researchgate.net Various molecular descriptors, such as lipophilicity (logP), molecular weight, and polar surface area, are used to build these predictive models. jetir.orgneliti.com For instance, properties like human intestinal absorption and blood-brain barrier penetration can be predicted to assess the potential for oral bioavailability and central nervous system activity. neliti.comresearchgate.netnih.gov
Table of Predicted ADME Properties for Similar Compounds
| Property | Predicted Value/Range | Significance |
| Human Intestinal Absorption | Good to Moderate | Indicates potential for oral bioavailability. neliti.com |
| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Suggests potential for activity in the central nervous system. nih.gov |
| P-glycoprotein (PGP) Substrate | Predicted as non-substrate | Favorable for CNS drugs as it avoids efflux from the brain. nih.gov |
| CYP1A2 Metabolism | Variable, dependent on substitution | Bulky groups can hinder metabolism, potentially increasing half-life. nih.gov |
| Lipinski's Rule of Five | Generally compliant | Suggests drug-like properties and potential for oral activity. neliti.com |
Preclinical Disposition and Metabolism Research of 2,4 Difluorophenyl Methyl Urea
In Vitro Metabolic Stability Assessment
The initial step in evaluating a compound's metabolic fate is often an in vitro assessment of its stability in the presence of metabolically active liver preparations, such as liver microsomes or hepatocytes, from various non-human species (e.g., mouse, rat, dog, monkey). thermofisher.comnuvisan.com These assays determine how quickly the compound is metabolized, providing key parameters like half-life (t½) and intrinsic clearance (CLint). thermofisher.com This information is crucial for ranking compounds in early discovery, guiding structural modifications to enhance stability, and predicting in vivo clearance. nuvisan.comwuxiapptec.com
Typically, the compound is incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time is measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com While the methodologies for these studies are well-established, specific data from such assessments for [(2,4-Difluorophenyl)methyl]urea, including its degradation rate or half-life in non-human liver microsomes or hepatocytes, remain unreported in accessible scientific literature.
Metabolite Identification and Characterization
Following stability assessment, the next critical phase is the identification and structural characterization of metabolites formed in these in vitro systems. This process, known as metabolite profiling, helps to understand the metabolic pathways a compound undergoes. Identifying the "metabolic hot spots" on a molecule can inform medicinal chemists on how to modify the structure to improve its metabolic properties. nih.gov
This research typically involves incubating the parent compound with liver fractions and analyzing the resulting mixture using high-resolution mass spectrometry to detect and identify the chemical structures of its metabolites. While general metabolic pathways for compounds containing similar chemical groups might be hypothesized, specific experimental identification and characterization of metabolites for this compound in non-human systems have not been documented in available research.
Enzyme Kinetics of Metabolizing Enzymes
To understand the specific enzymes responsible for a compound's metabolism, enzyme kinetic studies are performed. The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of many drugs. nih.gov Determining which CYP isoforms (e.g., CYP3A4, CYP2D6) are involved and the kinetics of these interactions (such as the Michaelis-Menten constant, Km, and maximum reaction velocity, Vmax) is vital for predicting potential drug-drug interactions. nih.gov
These studies often use recombinant human CYP enzymes or specific chemical inhibitors in liver microsome incubations to pinpoint the contribution of each enzyme to the compound's metabolism. The kinetics can sometimes be complex, not following standard Michaelis-Menten models. nih.gov However, there is no published data detailing the enzyme kinetics of this compound metabolism by non-human CYP isoforms or other metabolizing enzymes.
Preclinical Pharmacokinetic Profiling
Ultimately, in vitro findings must be confirmed and expanded upon through in vivo studies in non-human species. Preclinical pharmacokinetic (PK) profiling involves administering the compound to animals like mice, rats, dogs, or monkeys to understand how it is absorbed, distributed throughout the body, metabolized, and excreted over time. nih.gov
These studies provide essential PK parameters such as clearance (CL), volume of distribution (Vdss), terminal half-life (t½), and oral bioavailability. nih.gov Comparing these parameters across different species can help in predicting human pharmacokinetics. nih.govresearchgate.net The methodologies for conducting such preclinical PK studies are standardized, but specific in vivo data for this compound, including its concentration-time profiles and key pharmacokinetic parameters in any non-human species, are not available in the public record.
Advanced Analytical Methodologies for 2,4 Difluorophenyl Methyl Urea in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of [(2,4-Difluorophenyl)methyl]urea. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, providing unparalleled insight into the connectivity and chemical environment of its atoms.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns, and integration of proton signals offer a detailed map of the proton framework. The protons on the difluorophenyl ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methylene (B1212753) (-CH2-) protons typically appear as a doublet, coupled to the adjacent NH proton. The urea (B33335) protons (-NH-CO-NH-) often present as distinct signals, which can be broadened due to quadrupole effects and exchange phenomena.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon of the urea group is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The carbons of the difluorophenyl ring show distinct resonances, with their chemical shifts influenced by the electron-withdrawing fluorine substituents. The methylene carbon signal is also readily identifiable. While specific spectral data for this compound is not widely published in the provided search results, related urea compounds show predictable chemical shifts. hmdb.caspectrabase.comresearchgate.net For instance, in similar urea-based structures, the urea carbonyl carbon can be observed around 160-170 ppm. researchgate.net
Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, respectively. These experiments are invaluable for unambiguously assigning all ¹H and ¹³C signals, especially in cases of spectral overlap.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |
| ¹H | 6.5 - 8.0 (Aromatic), 4.0 - 4.5 (Methylene), 5.0 - 8.0 (Urea NH) | Complex splitting in the aromatic region due to F-H coupling. Methylene protons show coupling to the adjacent NH. Urea protons can be broad. |
| ¹³C | 110 - 165 (Aromatic C-F, C-H), 40 - 50 (Methylene), 155 - 165 (Carbonyl) | Carbon signals are influenced by the position of fluorine atoms. The carbonyl carbon is a distinct downfield signal. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the urea moiety are typically observed in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration is a strong and prominent band, usually appearing around 1630-1680 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations contribute to the fingerprint region of the spectrum. The C-F stretching vibrations of the difluorophenyl group are expected in the 1100-1300 cm⁻¹ region. nih.govcardiff.ac.uk
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. cardiff.ac.uk While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the aromatic C-C bonds in the difluorophenyl ring, often produce strong Raman signals. This can be particularly useful for characterizing the aromatic system. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium to Strong (IR) |
| C=O Stretch | 1630 - 1680 | Strong (IR), Medium (Raman) |
| N-H Bend | 1550 - 1650 | Medium (IR) |
| C-N Stretch | 1400 - 1450 | Medium (IR) |
| C-F Stretch | 1100 - 1300 | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of the aromatic difluorophenyl ring in this compound gives rise to characteristic UV absorption bands. Typically, aromatic systems exhibit π → π* transitions, which are observed in the UV region. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring. For many phenylurea compounds, absorption maxima are found in the 200-300 nm range. nih.govscribd.comresearchgate.net
Mass Spectrometry (MS, HRMS, MS/MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. bldpharm.comrsc.org
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) corresponding to the intact molecule would be observed. The fragmentation pattern provides a "fingerprint" that can be used for identification. Common fragmentation pathways for urea derivatives include cleavage of the C-N bonds and fragmentation of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.
Tandem Mass Spectrometry (MS/MS): MS/MS involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation to produce a daughter ion spectrum. This technique is particularly useful for structural elucidation and for the selective and sensitive quantification of the analyte in complex matrices. nih.gov The fragmentation of the precursor ion provides detailed information about the connectivity of the molecule.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures, impurities, or biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally labile compounds like this compound. hmdb.ca
Reversed-Phase HPLC: The most common mode of HPLC for this type of compound is reversed-phase, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). humanjournals.comgoogle.com The retention of this compound is governed by its hydrophobicity. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the analyte from any impurities.
Detection: UV detection is the most straightforward and widely used method for the detection of this compound, given its UV-absorbing aromatic ring. mtc-usa.comlongdom.org A diode array detector (DAD) can provide spectral information across a range of wavelengths, enhancing selectivity and aiding in peak identification. nih.gov For higher sensitivity and selectivity, especially in complex samples, HPLC can be coupled with a mass spectrometer (LC-MS). bldpharm.comnih.gov
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at λmax (e.g., 210-254 nm) or Mass Spectrometry |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC)
The analysis of phenylurea compounds, including this compound, by Gas Chromatography (GC) presents significant challenges. Direct GC analysis is often hindered by the inherent chemical properties of the urea functional group.
Detailed Research Findings:
Phenylureas are known to be polar and thermally labile. researchgate.netnih.gov This thermal instability is a major drawback for GC analysis, which requires analytes to be volatile and stable at high temperatures in the injection port and column. When subjected to conventional hot splitless injection systems, these compounds tend to undergo thermal decomposition, primarily breaking down into their corresponding isocyanate and amine precursors. nih.gov This degradation leads to poor reproducibility and inaccurate quantification of the parent compound. nih.gov
To overcome these limitations, two main strategies have been explored:
Minimization of Thermal Decomposition: By carefully controlling operating conditions, such as using lower inlet temperatures and higher carrier gas flow rates, the extent of degradation can be reduced. nih.gov However, this approach may compromise chromatographic efficiency. Some studies have shown that for certain phenylureas, reproducible chromatograms can be obtained under fixed GC conditions where the degradation products are detected, but their intensity is lower than the parent compound. nih.gov
Derivatization: The most common and reliable approach is chemical derivatization. researchgate.netresearch-solution.com This process modifies the analyte to create a new, more volatile, and thermally stable compound. research-solution.comsigmaaldrich.com For compounds with active hydrogens like ureas, common derivatization techniques include alkylation and silylation. gcms.cz Alkylation, for instance, can be performed using reagents like sodium hydride and methyl iodide (NaH/MeI) or t-BuOK/EtI to replace the active hydrogens on the urea nitrogens with alkyl groups. researchgate.net This modification reduces polarity and the potential for intermolecular hydrogen bonding, making the resulting derivative more amenable to GC analysis. research-solution.com
Due to these challenges, GC is less frequently the method of choice for the primary quantification of this compound compared to liquid chromatography techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the predominant and most powerful technique for the quantification of this compound in complex mixtures, particularly in biological matrices. chromatographyonline.com Its high selectivity, sensitivity, and specificity make it ideal for preclinical research. resolian.com
Detailed Research Findings:
A typical LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. Reversed-phase liquid chromatography (RPLC) is commonly employed for separation. chromatographyonline.com The mass spectrometer is usually operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. stanford.edu
For urea-containing compounds, derivatization can sometimes be employed to improve chromatographic retention and separation, although many methods successfully analyze the parent compound directly. Method validation is a critical component to ensure data reliability and is performed according to strict regulatory guidelines. patsnap.com Key validation parameters include accuracy, precision, linearity, limit of quantification (LOQ), selectivity, recovery, and stability. resolian.comnih.gov
Below is a table summarizing typical parameters for a validated LC-MS/MS bioanalytical method.
| Parameter | Typical Specification / Finding | Reference |
|---|---|---|
| Chromatography | Reversed-Phase (e.g., C18 column) with gradient elution | nih.gov |
| Mobile Phase | Aqueous phase (e.g., water with 0.1% formic acid) and organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) | nih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive ion mode | nih.govnih.gov |
| Linearity (r²) | ≥0.99 | nih.gov |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to pg/mL range, depending on the study needs | nih.gov |
| Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) | stanford.edu |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | stanford.edu |
| Recovery | Consistent, precise, and reproducible across the concentration range | resolian.com |
| Stability | Analyte must be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage | stanford.edu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Detailed Research Findings:
For substituted ureas, X-ray diffraction studies reveal key structural features. The analysis of crystalline urea formaldehyde (B43269) resins has shown that these materials can contain significant crystalline regions, which can be characterized by their interplanar spacing (d-spacing) and grain size from X-ray diffraction (XRD) patterns. rsc.org
While the specific crystal structure for this compound is not publicly detailed, analysis of closely related compounds provides insight into the expected structural characteristics. For example, the crystal structure of N,N′-diethyl-N,N′-diphenylurea shows that the molecule possesses a pseudo C2 symmetry and that the nitrogen atoms have a hybridization intermediate between trigonal and planar. researchgate.net Studies on other substituted ureas highlight the critical role of hydrogen bonding in defining the supramolecular structure. acs.org Typically, the urea O atom acts as a hydrogen bond acceptor, while the N-H groups act as donors, often forming dimeric motifs or extended networks. acs.org
The data obtained from an X-ray crystallography experiment are summarized in a crystallographic information file (CIF), which includes the following key parameters.
| Crystallographic Parameter | Description | Reference |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic, Monoclinic). | researchgate.net |
| Space Group | Describes the symmetry of the unit cell. | researchgate.net |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. | researchgate.net |
| Volume (V) | The volume of the unit cell. | rsc.org |
| Z | The number of molecules in the unit cell. | researchgate.net |
| Calculated Density (Dx) | The theoretical density of the crystal. | researchgate.net |
| Bond Lengths / Angles | Precise measurements of distances and angles between atoms. | acs.org |
| Hydrogen Bond Geometry | Details of donor-acceptor distances and angles for hydrogen bonds. | acs.org |
Specialized Bioanalytical Methods for Preclinical Matrices
The analysis of this compound in preclinical matrices such as plasma, serum, and tissue homogenates requires robust and validated bioanalytical methods. nih.gov The complexity of these biological samples necessitates specialized sample preparation techniques to remove interfering endogenous components and ensure accurate quantification. chromatographyonline.comchromatographyonline.com
Detailed Research Findings:
LC-MS/MS is the cornerstone of modern bioanalysis for small molecules in preclinical studies. chromatographyonline.com The primary challenge lies in the sample preparation step, which must efficiently extract the analyte from the matrix while minimizing matrix effects (ion suppression or enhancement). chromatographyonline.com
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. chromatographyonline.com The supernatant is then analyzed. While quick, it may result in less clean extracts compared to other methods.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. chromatographyonline.com It is highly effective for hydrophobic analytes and can produce very clean extracts. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge or 96-well plate to retain the analyte while matrix components are washed away. chromatographyonline.comgcms.cz The analyte is then eluted with a small volume of solvent. Mixed-mode SPE, which utilizes multiple retention mechanisms (e.g., ion exchange and reversed-phase), can provide extremely high selectivity and cleanup. gcms.cz
For tissue analysis, an initial homogenization step is required to disrupt the tissue structure and release the analyte before extraction procedures can be applied. nih.gov In all cases, the use of a stable isotope-labeled internal standard is highly recommended to compensate for variability during sample processing and analysis. nih.gov The method must be fully validated to demonstrate its reliability for supporting preclinical studies. stanford.edu
Q & A
Q. What are the established synthetic routes for [(2,4-Difluorophenyl)methyl]urea, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via condensation reactions between substituted benzylamines and isocyanates or through urea bond formation under acidic/basic conditions. Key factors include:
- Reagent selection : Use of 2,4-difluorobenzylamine and urea precursors (e.g., phosgene equivalents) to ensure regioselectivity .
- Solvent and catalyst : Polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., triethylamine) improve reaction efficiency .
- Purification : Recrystallization or HPLC is critical to isolate high-purity products, as impurities from incomplete reactions or side products (e.g., di-substituted ureas) are common .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm fluorine positioning and urea proton environments .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, validating bond lengths and angles .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
- HPLC : Reverse-phase methods with UV detection assess purity and stability under varying pH/temperature .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT methods (e.g., B3LYP hybrid functionals) combined with basis sets like LANL2DZ (for halogen atoms) model:
- Electrostatic potentials : Fluorine's electron-withdrawing effects on the phenyl ring .
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for derivatization .
- Thermodynamic stability : Calculated Gibbs free energy correlates with experimental decomposition temperatures .
Validation against crystallographic data (e.g., bond angles from SHELXL) ensures accuracy .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?
Discrepancies often arise from:
- Solvent effects : DFT gas-phase calculations vs. solution-phase experimental results. Incorporate implicit solvent models (e.g., PCM) .
- Crystal packing : X-ray structures may show intermolecular interactions absent in isolated-molecule computations .
- Kinetic vs. thermodynamic control : MD simulations or transition-state analysis (e.g., NEB method) clarify reaction pathways .
Q. How do structural modifications (e.g., fluorine substitution patterns) affect biological activity, and what SAR models exist?
- Fluorine positioning : 2,4-Difluoro substitution enhances metabolic stability and target binding vs. mono- or tri-fluoro analogs .
- Urea linker flexibility : Rigidifying the linker (e.g., via cyclopropane groups) improves selectivity in enzyme inhibition .
- Bioassay data : IC values from kinase assays or microbial growth inhibition guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
